molecular formula C13H15F4NO B8129036 4-((4-Fluoro-3-(trifluoromethyl)phenoxy)methyl)piperidine

4-((4-Fluoro-3-(trifluoromethyl)phenoxy)methyl)piperidine

Cat. No.: B8129036
M. Wt: 277.26 g/mol
InChI Key: TWZBYIFZUPKJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Fluoro-3-(trifluoromethyl)phenoxy)methyl)piperidine is a chemical compound with the molecular formula C12H13F4NO It is characterized by the presence of a piperidine ring substituted with a 4-fluoro-3-(trifluoromethyl)phenoxy group

Preparation Methods

The synthesis of 4-((4-Fluoro-3-(trifluoromethyl)phenoxy)methyl)piperidine typically involves the reaction of 4-fluoro-3-(trifluoromethyl)phenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity .

Chemical Reactions Analysis

4-((4-Fluoro-3-(trifluoromethyl)phenoxy)methyl)piperidine can undergo various chemical reactions, including:

Scientific Research Applications

4-((4-Fluoro-3-(trifluoromethyl)phenoxy)methyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((4-Fluoro-3-(trifluoromethyl)phenoxy)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

4-((4-Fluoro-3-(trifluoromethyl)phenoxy)methyl)piperidine can be compared with other similar compounds, such as:

  • 4-(Trifluoromethoxy)phenoxy]piperidine
  • 3-(Fluorophenoxy)methyl]piperidine
  • 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol

These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[[4-fluoro-3-(trifluoromethyl)phenoxy]methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F4NO/c14-12-2-1-10(7-11(12)13(15,16)17)19-8-9-3-5-18-6-4-9/h1-2,7,9,18H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZBYIFZUPKJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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